molecular formula C24H21N3O5 B10998904 N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10998904
M. Wt: 431.4 g/mol
InChI Key: KZVNPRBTLNTRKS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and a carboxamide moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • 3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
  • N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline

Uniqueness

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to the specific arrangement of methoxy groups and the carboxamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-20-7-5-4-6-19(20)27-14-25-18-12-15(8-10-17(18)24(27)29)23(28)26-16-9-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,28)

InChI Key

KZVNPRBTLNTRKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC

Origin of Product

United States

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